molecular formula C11H14BrNO3 B5547696 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime, AldrichCPR

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime, AldrichCPR

Cat. No.: B5547696
M. Wt: 288.14 g/mol
InChI Key: YPHOLOYWWRCCFA-AWNIVKPZSA-N
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Preparation Methods

The synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime involves several steps. The starting material, 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde, undergoes an oximation reaction. This reaction typically involves the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine . The reaction is carried out under reflux conditions to ensure complete conversion to the oxime derivative.

Chemical Reactions Analysis

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of bromine, isopropoxy, and methoxy groups in 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime contributes to its distinct properties and applications .

Properties

IUPAC Name

(NE)-N-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-7(2)16-11-9(12)4-8(6-13-14)5-10(11)15-3/h4-7,14H,1-3H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHOLOYWWRCCFA-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1Br)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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